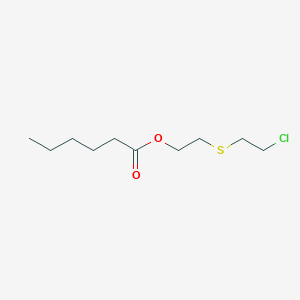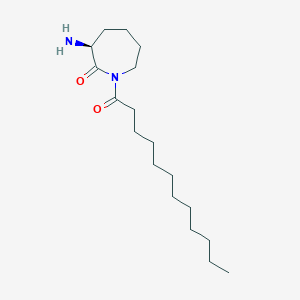
(3S)-3-amino-1-dodecanoylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-dodecanoylazepan-2-one is a synthetic organic compound with a unique structure that combines an azepane ring with an amino group and a dodecanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-dodecanoylazepan-2-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic intermediate.
Introduction of the Dodecanoyl Group: The dodecanoyl group can be introduced through an acylation reaction using dodecanoyl chloride in the presence of a base, such as triethylamine.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-dodecanoylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the azepane ring to a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Scientific Research Applications
(3S)-3-amino-1-dodecanoylazepan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and materials with specific properties, such as enhanced mechanical strength or biocompatibility.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-dodecanoylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity.
Membrane Interaction: The dodecanoyl side chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Signal Transduction Pathways: The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-1-cyclopentanol: A compound with a similar azepane ring but a different side chain.
(3S)-3-amino-1-dodecanoylpiperidine: A compound with a piperidine ring instead of an azepane ring.
Uniqueness
(3S)-3-amino-1-dodecanoylazepan-2-one is unique due to its specific combination of an azepane ring, an amino group, and a dodecanoyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90264-75-8 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(3S)-3-amino-1-dodecanoylazepan-2-one |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(20)22/h16H,2-15,19H2,1H3/t16-/m0/s1 |
InChI Key |
AMVXNSMHFXSKID-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1CCCC[C@@H](C1=O)N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


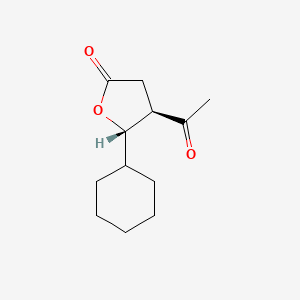

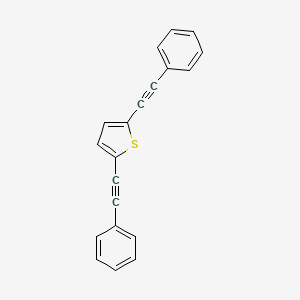
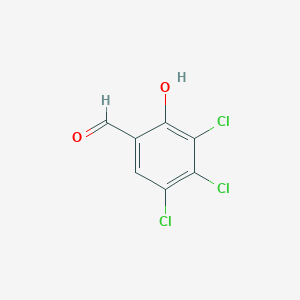
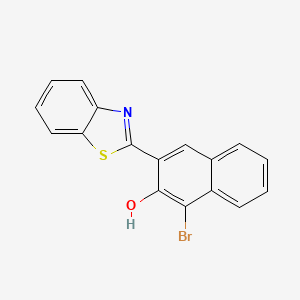
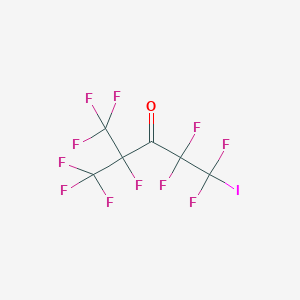
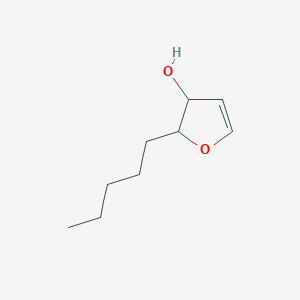
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
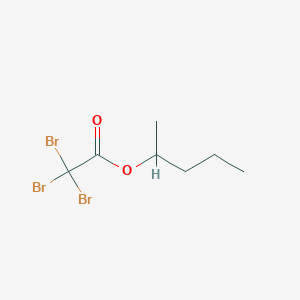
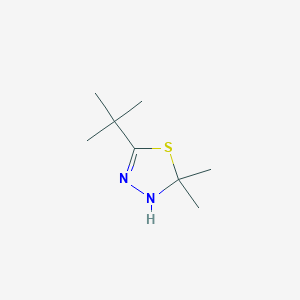
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
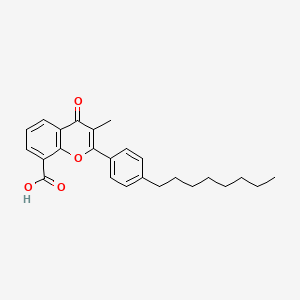
![Copper(1+) bicyclo[2.2.1]heptan-1-ide](/img/structure/B14368028.png)
